Lipophilicity (XLogP3) Positioning: Optimal Balance for CNS Drug-Likeness
The compound exhibits an XLogP3 value of 1.1, which lies within the optimal range (1–3) for central nervous system (CNS) drug candidates, balancing membrane permeability with aqueous solubility. In contrast, the simpler analog 2-(aminomethyl)pyridine is considerably more hydrophilic (XLogP3 = -0.2), potentially limiting passive diffusion across the blood-brain barrier, while the phenyl-substituted derivative Picoperine is excessively lipophilic (XLogP3 = 3.4), which may increase plasma protein binding and metabolic clearance [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 2-(Aminomethyl)pyridine: -0.2; Picoperine: 3.4 |
| Quantified Difference | Target is 1.3 log units more lipophilic than 2-(aminomethyl)pyridine and 2.3 log units less lipophilic than Picoperine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Procurement decisions for CNS-targeted libraries should prioritize compounds with LogP values between 1 and 3; the target compound’s intermediate lipophilicity reduces the risk of poor brain penetration or high non-specific binding, providing a clear advantage over more polar or more lipophilic alternatives.
- [1] PubChem. Compound Summary for CID 45076536, 2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI). National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. Compound Summary for CID 19509, 2-Pyridinemethanamine. National Center for Biotechnology Information. Accessed 2026. View Source
- [3] PubChem. Compound Summary for CID 65701, Picoperidamine. National Center for Biotechnology Information. Accessed 2026. View Source
